molecular formula C7H10N2O B2947749 4-Cyclobutyl-1,2-oxazol-5-amine CAS No. 1779920-94-3

4-Cyclobutyl-1,2-oxazol-5-amine

Cat. No.: B2947749
CAS No.: 1779920-94-3
M. Wt: 138.17
InChI Key: GCPBMEIUCGFANJ-UHFFFAOYSA-N
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Description

4-Cyclobutyl-1,2-oxazol-5-amine is a heterocyclic compound featuring an oxazole ring substituted with a cyclobutyl group at the 4-position and an amine group at the 5-position. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Mode of Action

Oxazole derivatives have been known to exhibit a wide range of biological activities . The specific interactions between 4-Cyclobutyl-1,2-oxazol-5-amine and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

Oxazole derivatives have been reported to impact various biological activities , suggesting that multiple pathways could potentially be affected

Result of Action

Given the diverse biological activities of oxazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable oxazole precursor, followed by cyclization to form the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of N-substituted oxazole derivatives .

Scientific Research Applications

4-Cyclobutyl-1,2-oxazol-5-amine has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 4-Cyclobutyl-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and the amine functionality enhances its reactivity and potential for diverse applications compared to simpler oxazole derivatives .

Properties

IUPAC Name

4-cyclobutyl-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-6(4-9-10-7)5-2-1-3-5/h4-5H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPBMEIUCGFANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(ON=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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